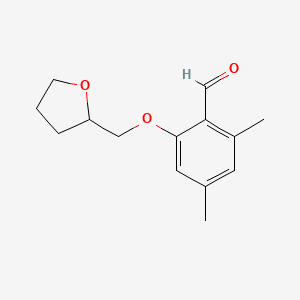
2,4-Dimethyl-6-((tetrahydrofuran-2-yl)methoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-6-((tetrahydrofuran-2-yl)methoxy)benzaldehyde is an organic compound with the molecular formula C14H18O3 and a molecular weight of 234.29 g/mol . This compound is characterized by the presence of a benzaldehyde group substituted with two methyl groups and a tetrahydrofuran-2-ylmethoxy group. It is used primarily in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-6-((tetrahydrofuran-2-yl)methoxy)benzaldehyde typically involves the reaction of 2,4-dimethylphenol with tetrahydrofuran-2-carbaldehyde under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the desired product . The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
This would involve optimizing reaction conditions to maximize yield and minimize impurities, as well as implementing purification steps such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethyl-6-((tetrahydrofuran-2-yl)methoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The methyl groups and the tetrahydrofuran-2-ylmethoxy group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
Oxidation: 2,4-Dimethyl-6-((tetrahydrofuran-2-yl)methoxy)benzoic acid.
Reduction: 2,4-Dimethyl-6-((tetrahydrofuran-2-yl)methoxy)benzyl alcohol.
Substitution: Products will vary based on the specific substitution reaction.
Aplicaciones Científicas De Investigación
2,4-Dimethyl-6-((tetrahydrofuran-2-yl)methoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethyl-6-((tetrahydrofuran-2-yl)methoxy)benzaldehyde depends on its specific applicationThe aldehyde group, in particular, can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethylbenzaldehyde: Lacks the tetrahydrofuran-2-ylmethoxy group, making it less complex.
6-((Tetrahydrofuran-2-yl)methoxy)benzaldehyde: Lacks the two methyl groups, affecting its reactivity and properties.
2,4-Dimethyl-6-methoxybenzaldehyde: Contains a methoxy group instead of the tetrahydrofuran-2-ylmethoxy group, altering its steric and electronic properties.
Uniqueness
2,4-Dimethyl-6-((tetrahydrofuran-2-yl)methoxy)benzaldehyde is unique due to the presence of both the tetrahydrofuran-2-ylmethoxy group and the two methyl groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific research applications .
Propiedades
Fórmula molecular |
C14H18O3 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
2,4-dimethyl-6-(oxolan-2-ylmethoxy)benzaldehyde |
InChI |
InChI=1S/C14H18O3/c1-10-6-11(2)13(8-15)14(7-10)17-9-12-4-3-5-16-12/h6-8,12H,3-5,9H2,1-2H3 |
Clave InChI |
KIVMSIUNIFLQLZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)OCC2CCCO2)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


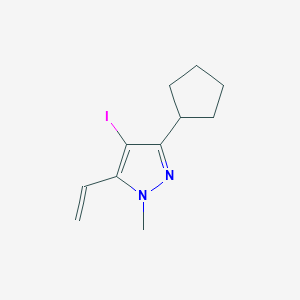
![7-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11775816.png)
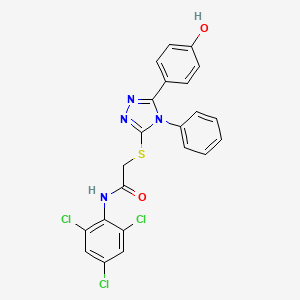
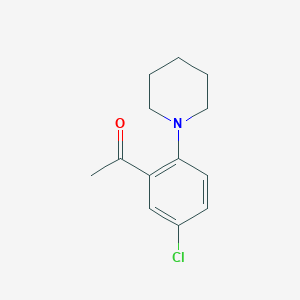
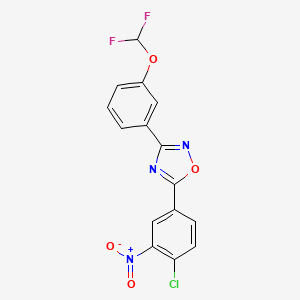


![5,6-Dihydro-4H-thieno[2,3-c]pyrrole hydrochloride](/img/structure/B11775860.png)
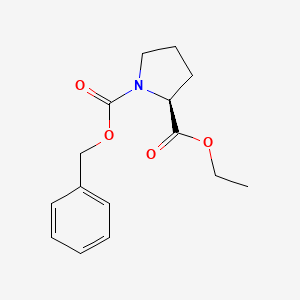
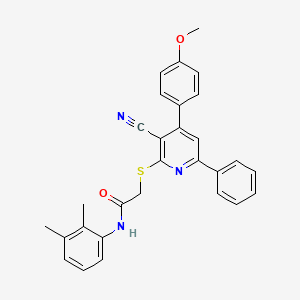
![2-(5-Chloro-2-methylbenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B11775876.png)
![1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidin-3-amine](/img/structure/B11775880.png)
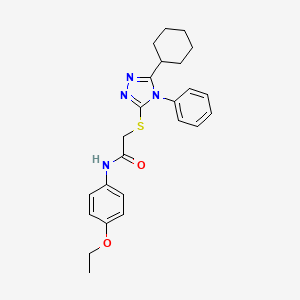
![2-(2-Fluorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B11775892.png)
